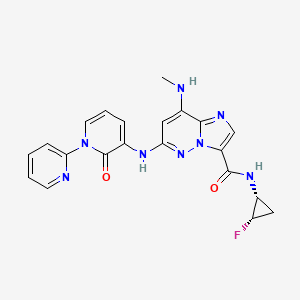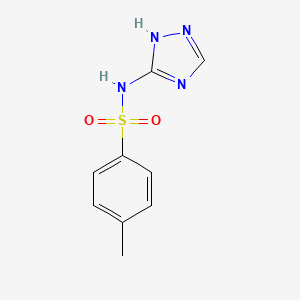![molecular formula C20H22ClN5O2 B2639157 8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-96-9](/img/structure/B2639157.png)
8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as CL-316,243 and is a selective agonist of the β3-adrenergic receptor.
Mechanism of Action
CL-316,243 activates the β3-adrenergic receptor, which is primarily located in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. Increased cAMP levels activate protein kinase A, which in turn activates lipolysis and thermogenesis. These processes result in increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
CL-316,243 has been shown to have significant effects on energy metabolism and thermogenesis. In animal studies, this compound has been shown to increase energy expenditure, promote weight loss, and improve glucose tolerance. CL-316,243 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of CL-316,243 is its selectivity for the β3-adrenergic receptor. This allows for specific activation of this receptor without affecting other adrenergic receptors. However, one limitation of CL-316,243 is its poor solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on CL-316,243. One area of interest is the potential use of this compound in the treatment of obesity and metabolic disorders. Further studies are needed to determine the efficacy and safety of CL-316,243 in human subjects. Additionally, research on the mechanism of action of CL-316,243 may lead to the development of new therapies for metabolic disorders and inflammatory diseases. Finally, further optimization of the synthesis method for CL-316,243 may lead to improved yields and purity of the compound.
Synthesis Methods
The synthesis of CL-316,243 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 3-chlorobenzylamine with 2,4-pentanedione to form a Schiff base. This intermediate is then reacted with 8-butyl-1,7-dimethylxanthine to form the final product, CL-316,243. The synthesis of CL-316,243 has been optimized to produce high yields of pure product.
Scientific Research Applications
CL-316,243 has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of the β3-adrenergic receptor. CL-316,243 is a selective agonist of this receptor, which is involved in the regulation of energy metabolism and thermogenesis. By activating the β3-adrenergic receptor, CL-316,243 can increase energy expenditure and promote weight loss.
properties
IUPAC Name |
6-butyl-2-[(3-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-4-5-9-24-13(2)11-25-16-17(22-19(24)25)23(3)20(28)26(18(16)27)12-14-7-6-8-15(21)10-14/h6-8,10-11H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAIGJBKORYKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

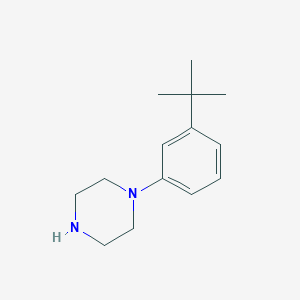
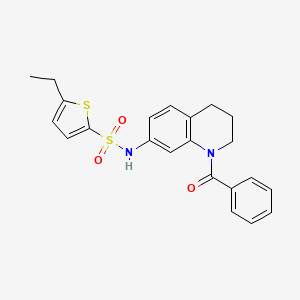
![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639078.png)
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide](/img/structure/B2639081.png)
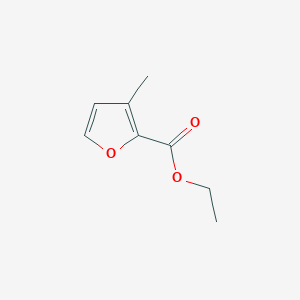

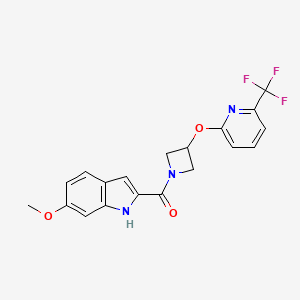
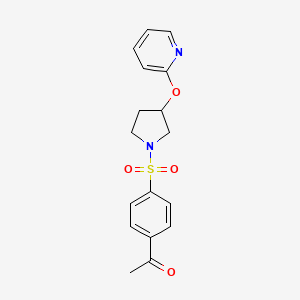
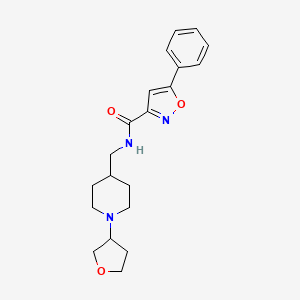
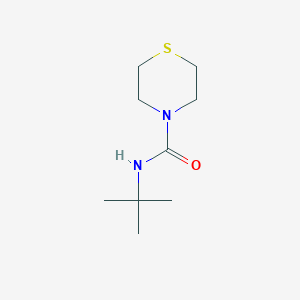

![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)
